molecular formula C10H8N2O2S B2566910 1-(methylsulfonyl)-1H-indole-3-carbonitrile CAS No. 336866-08-1

1-(methylsulfonyl)-1H-indole-3-carbonitrile

Cat. No. B2566910
CAS RN: 336866-08-1
M. Wt: 220.25
InChI Key: ZCTOJGMNQPWCOP-UHFFFAOYSA-N
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Description

“1-(methylsulfonyl)-1H-indole-3-carbonitrile” is a compound that contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The compound also contains a methylsulfonyl group and a carbonitrile group. Methylsulfonyl compounds are often used as intermediates in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving organocatalytic Michael addition . The synthesis could involve the reaction of an appropriate indole derivative with a methylsulfonyl compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a sulfonyl group attached to the 1-position of the indole, and a carbonitrile group attached to the 3-position .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the electron-withdrawing sulfonyl and carbonitrile groups, which could activate the indole ring towards electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl and carbonitrile groups could enhance the compound’s solubility in polar solvents .

Scientific Research Applications

Indole Synthesis and Classification

1-(Methylsulfonyl)-1H-indole-3-carbonitrile is a compound that could fall under the broader category of indoles, which have a significant presence in organic chemistry due to their diverse applications and synthesis strategies. Indole synthesis is a key area of research, offering a variety of methods to prepare indoles, including 1-(methylsulfonyl)-1H-indole derivatives. These methods are crucial for the development of pharmaceuticals, agrochemicals, and organic materials. The classification of indole synthesis provides a framework for understanding different synthetic approaches, which is essential for the development of new methodologies and the discovery of novel compounds with potential applications in scientific research (Taber & Tirunahari, 2011).

Role in HIV-1 Inhibition

Indolylarylsulfones, including derivatives of 1-(methylsulfonyl)-1H-indole-3-carbonitrile, have shown promise as potent human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors. Their structure-activity relationship (SAR) studies have focused on improving the profile of these compounds, demonstrating their potential as drug candidates for the treatment of AIDS and related infections (Famiglini & Silvestri, 2018).

Anticarcinogenic Properties

Sulfur-containing compounds, like 1-(methylsulfonyl)-1H-indole-3-carbonitrile, are of interest due to their presence in various foods and potential anticarcinogenic properties. Research into organosulfur phytochemicals, which might include sulfonyl indoles, has shown that they possess anticarcinogenic properties, suggesting a possible application in cancer prevention strategies (Stoewsand, 1995).

Synthetic Applications

The compound's potential role in organic synthesis, especially in reactions involving sulfonamides and sulfonyl compounds, is significant. Trifluoromethanesulfonic acid, for example, is used in various synthetic applications that could be relevant for the manipulation of 1-(methylsulfonyl)-1H-indole-3-carbonitrile, showcasing the compound's versatility in organic synthesis (Kazakova & Vasilyev, 2017).

Pharmacological Significance

Sulfonamides and their derivatives, including potentially 1-(methylsulfonyl)-1H-indole-3-carbonitrile, play a critical role in various pharmacological applications. These compounds are found in many clinically used drugs, highlighting their importance in drug discovery and development. The ongoing research and patent literature indicate the continuous exploration of sulfonamides for therapeutic use, underlining their significance in medicinal chemistry (Carta, Scozzafava, & Supuran, 2012).

Safety and Hazards

As with any chemical compound, handling “1-(methylsulfonyl)-1H-indole-3-carbonitrile” would require appropriate safety measures. While specific safety data for this compound is not available, compounds containing sulfonyl or carbonitrile groups can be hazardous and may require special handling .

Future Directions

Future research could explore the potential biological activities of this compound, given the known bioactivity of many indole derivatives . Additionally, studies could investigate more efficient synthesis methods or explore the compound’s reactivity in various chemical reactions.

properties

IUPAC Name

1-methylsulfonylindole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-15(13,14)12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTOJGMNQPWCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=C(C2=CC=CC=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(methylsulfonyl)-1H-indole-3-carbonitrile

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